5-Formyl-1-methyl-1H-imidazole-2-carbonitrile

Description

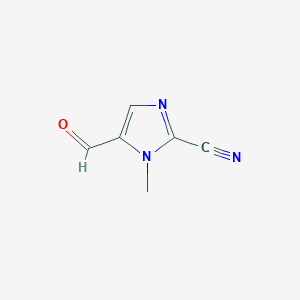

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is an imidazole derivative characterized by a methyl group at position 1, a formyl group (-CHO) at position 5, and a carbonitrile (-CN) group at position 2 of the heterocyclic ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile functional groups, which enable diverse reactivity, including nucleophilic additions (via the formyl group) and participation in cycloaddition or cross-coupling reactions (via the carbonitrile group) .

Properties

IUPAC Name |

5-formyl-1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-9-5(4-10)3-8-6(9)2-7/h3-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSCHMRRKXGSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable formylating agent. The reaction conditions often require the use of a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield optimization, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 5-Formyl-1-methyl-1H-imidazole-2-carboxylic acid.

Reduction: 5-Formyl-1-methyl-1H-imidazole-2-amine.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of functional materials, including dyes and catalysts

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Position and Functional Group Analysis

The table below highlights key structural and functional differences between 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile and related compounds:

*Calculated based on molecular formula C₆H₅N₃O.

Key Observations:

Functional Group Diversity :

- The formyl group in the target compound distinguishes it from brominated (e.g., 4-Bromo-5-formyl-1-methyl-1H-imidazole) or phenyl-substituted analogs (e.g., 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile). This group enhances electrophilicity, enabling condensation reactions for scaffold diversification .

- The carbonitrile group at position 2 contrasts with position 1 or 6 in other derivatives (e.g., compound 14d in ). Positional differences influence electronic effects (e.g., electron-withdrawing -CN at C2 reduces electron density at adjacent positions, affecting regioselectivity in further reactions).

Molecular Weight and Physical Properties :

- The target compound has a lower molecular weight (135.12) compared to brominated or multi-substituted analogs (e.g., 559.00 for compound 14d), which may improve solubility in organic solvents .

- High melting points (e.g., 259–260°C for compound 14d) suggest strong intermolecular interactions (e.g., hydrogen bonding via -NH₂), whereas the target compound’s melting point remains unreported .

Biological Activity

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields.

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is characterized by its imidazole ring, which is a common structural motif in many biologically active compounds. The compound is a white or colorless solid, highly soluble in polar solvents, which facilitates its use in biological assays and formulations.

The precise mechanisms of action for 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile are not fully elucidated; however, it is known to interact with biological targets through various pathways:

- Enzyme Inhibition : Like many imidazole derivatives, it may inhibit specific enzymes, thereby modulating biochemical pathways.

- Receptor Modulation : It could also influence receptor functions, leading to altered cellular responses.

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Biological Activities

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile has shown promise in several biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects. It has been tested against various bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective (MIC values) |

| Escherichia coli | Effective (MIC values) |

| Klebsiella pneumoniae | Effective (MIC values) |

| Pseudomonas aeruginosa | Effective (MIC values) |

Studies indicate that derivatives of this compound can enhance activity against resistant strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Pharmacokinetics

Pharmacokinetic studies have shown that 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is rapidly absorbed and distributed in biological systems. Its solubility profile allows for effective delivery to target tissues, which is crucial for both antimicrobial and anticancer therapies.

Case Studies

Several studies have explored the biological activities of imidazole derivatives, including 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC value comparable to standard antibiotics like metronidazole against resistant strains .

- Anticancer Activity : A study investigating related imidazole compounds found that they inhibited the growth of various cancer cell lines, suggesting a potential role for 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.